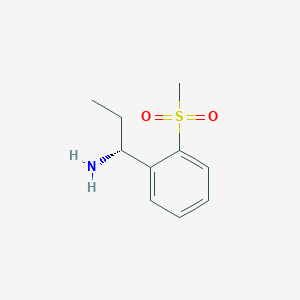
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS and a molecular weight of 225.26 g/mol . This compound features a thiophene ring attached to an aniline moiety, with two fluorine atoms at the 3 and 5 positions on the benzene ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a metal catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The thiophene ring contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline can be compared with other similar compounds, such as:
3,5-difluoroaniline: Lacks the thiophene ring, making it less versatile in certain applications.
N-(thiophen-3-ylmethyl)aniline: Does not have the fluorine atoms, which may reduce its binding affinity and selectivity.
3,5-difluoro-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophene ring attached at a different position, potentially altering its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H9F2NS |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NS/c12-9-3-10(13)5-11(4-9)14-6-8-1-2-15-7-8/h1-5,7,14H,6H2 |
InChI Key |
QZOUVONTSBWRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


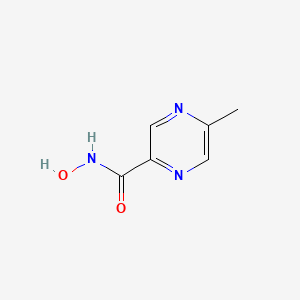
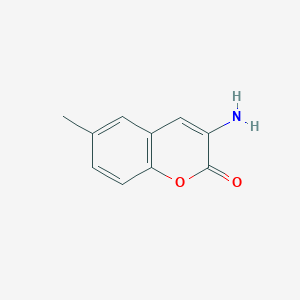
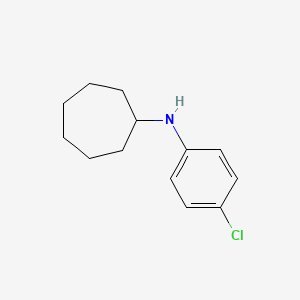
amine](/img/structure/B13303233.png)
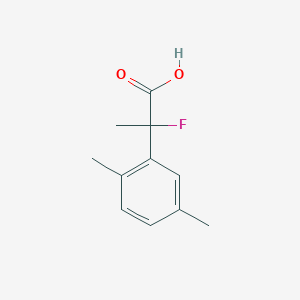

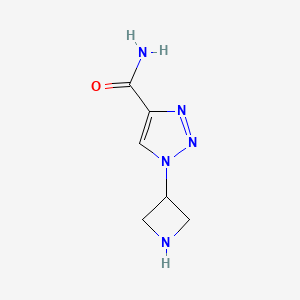

amine](/img/structure/B13303269.png)
![3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)

![1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13303280.png)
![(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13303288.png)
